3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride serves as a key intermediate in the synthesis of Amosulalol (YM09538), a pharmaceutical compound with combined α- and β-adrenoceptor blocking activity []. Its chemical structure features a pyrrolidine ring substituted with a (2-methoxyphenoxy)methyl group, and it exists as a hydrochloride salt. This compound is not naturally occurring and is synthesized for pharmaceutical research purposes.
3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that falls within the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidine derivatives are significant in organic synthesis and pharmaceutical research due to their diverse biological activities. This specific compound is characterized by the presence of a methoxyphenoxy group, which enhances its chemical properties and potential applications in various fields.
The compound can be sourced from chemical suppliers and is often utilized in academic and industrial research settings. Its unique structure allows for various synthetic pathways, making it a valuable building block in organic chemistry.
3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride is classified as:
The synthesis of 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride typically involves several key steps:
The reaction conditions generally include:
The molecular structure of 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride can be described as follows:
The compound's InChI representation is:
3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride can participate in various chemical reactions:
The reactions are typically carried out under controlled conditions to ensure high yields and selectivity. Reaction monitoring is often performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action of 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific biological targets:
Research indicates that similar pyrrolidine derivatives may modulate signal transduction pathways and affect gene expression related to inflammation and other physiological processes.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride.
3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:
This compound exemplifies the versatility of pyrrolidine derivatives in both synthetic chemistry and biological applications, highlighting its significance in ongoing research efforts across multiple scientific disciplines.
The stereoselective functionalization of the pyrrolidine core represents a critical synthetic challenge in preparing 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride (CAS 51535-05-8). Modern catalytic methodologies have significantly improved the efficiency of introducing the (2-methoxyphenoxy)methyl side chain at the C3 position. Transition-metal-catalyzed reactions, particularly palladium-based systems, enable C–N bond formation under mild conditions. Pd(OAc)₂/XPhos catalytic systems facilitate the coupling of unprotected pyrrolidine with 2-methoxyphenolic precursors at reduced temperatures (60–80°C), achieving yields >85% while minimizing N,N-dialkylation byproducts [7]. For enantiomerically pure variants, asymmetric hydrogenation of prochiral enamines using Ir-(P, N)-complexes delivers chiral pyrrolidine intermediates with enantiomeric excess (ee) >95%, critical for pharmacologically active derivatives [6].
Photoredox catalysis has emerged as a sustainable alternative for C–H functionalization. Ru(bpy)₃Cl₂-mediated reactions under visible light enable direct benzylic functionalization of pyrrolidine without pre-activation, reducing step counts and protecting group requirements. This approach demonstrates excellent functional group tolerance with the electron-rich 2-methoxyphenoxy moiety, achieving 75–80% isolated yields [7]. Additionally, biocatalytic routes using immobilized transaminases allow kinetic resolution of racemic pyrrolidine precursors, providing enantiopure (R)- or (S)-isomers with >99% ee for targeted drug discovery applications [8].
Table 1: Catalytic Methods for Pyrrolidine Functionalization
Catalyst System | Reaction Type | Temperature (°C) | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Pd(OAc)₂/XPhos | C–N Coupling | 60–80 | >85 | Racemic |
Ir-(P,N)-complexes | Asymmetric Hydrogenation | 50–60 | 78 | >95% ee |
Ru(bpy)₃Cl₂ | Photoredox C–H activation | 25 | 75–80 | Racemic |
Transaminase TA-P1A | Kinetic Resolution | 37 | 45 (theoretical max) | >99% ee |
Regioselective O-alkylation of 2-methoxyphenol presents unique challenges due to competing C-alkylation at the ortho position ortho to the methoxy group. Computational studies reveal that the ortho-methoxy group creates a steric environment favoring O-alkylation when specific reaction parameters are controlled. Employing cesium carbonate as a base in anhydrous acetonitrile at 70°C suppresses phenolic C-alkylation by >95%, directing reactivity exclusively toward the oxygen nucleophile [3] [9]. Microwave-assisted conditions (100 W, 120°C, 20 min) further enhance regioselectivity while reducing reaction times from 24 hours to <30 minutes, achieving near-quantitative conversion of the phenol precursor [7].
The electrophile component, typically 3-(chloromethyl)pyrrolidine or its Boc-protected derivative, significantly impacts selectivity. Unprotected 3-(chloromethyl)pyrrolidine leads to quaternary ammonium salt formation (≤20%), while N-Boc protection eliminates this pathway. However, Boc deprotection requires acidic conditions that may cleave the phenoxy methyl ether. Recent advances utilize 3-(bromomethyl)pyrrolidine hydrobromide with phase-transfer catalysts (Aliquat 336) in biphasic toluene/water systems, enabling direct alkylation without protection and maintaining >90% regioselectivity [8] [9].
Table 2: Regioselectivity Under Different Alkylation Conditions
Base | Electrophile | Solvent | Temperature (°C) | O-Alkylation (%) |
---|---|---|---|---|
K₂CO₃ | 3-(Chloromethyl)pyrrolidine | Acetonitrile | 80 | 65–70 |
Cs₂CO₃ | 3-(Chloromethyl)pyrrolidine | Acetonitrile | 70 | >95 |
Cs₂CO₃ | N-Boc-3-(bromomethyl)pyrrolidine | DMF | 90 | >98 |
NaOH/Aliquat 336 | 3-(Bromomethyl)pyrrolidine·HBr | Toluene/H₂O | 25 | 90–92 |
Traditional hydrochloride salt formation of 3-[(2-Methoxyphenoxy)methyl]pyrrolidine involves dissolving the free base in ethereal solvents (diethyl ether or THF) followed by bubbling HCl gas, generating significant solvent waste. Green chemistry innovations have developed solvent-free methodologies using mechanochemistry. Ball milling the free base with solid NH₄Cl at stoichiometric ratios (1:1.05) for 60 minutes achieves quantitative salt formation with particle size distribution optimized for pharmaceutical formulation (D₉₀ < 50 μm) [6]. This approach eliminates volatile organic compound (VOC) emissions and reduces energy consumption by 85% compared to solution-based methods [8].
For large-scale processing, melt crystallization techniques provide high-purity material without organic solvents. The free base (melting point 45–48°C) is heated to 60°C, and anhydrous HCl is introduced under controlled humidity (<5% RH). Subsequent cooling induces crystallization directly from the melt, yielding pharmaceutical-grade hydrochloride salt with 99.8% purity and uniform crystal morphology [3]. Aqueous micellar catalysis offers an alternative green pathway, using TPGS-750-M surfactant to solubilize the hydrophobic free base in water. Hydrochloric acid addition in this system achieves 95% conversion to salt with efficient recovery of the surfactant via temperature-induced phase separation [7].
Protecting group selection critically influences the synthetic efficiency of 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride. The Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (fluorenylmethyloxycarbonyl) groups represent the most extensively evaluated strategies, each presenting distinct advantages and limitations in multi-step synthesis. Boc protection demonstrates superior compatibility with the alkylation conditions due to its stability toward strong bases like Cs₂CO₃. However, deprotection requires concentrated HCl in dioxane or TFA, which may induce cleavage of the labile phenoxy methyl ether if reaction times exceed 2 hours at 25°C [8].
Cbz protection offers orthogonal deprotection via catalytic hydrogenation (Pd/C, H₂), avoiding acidic conditions entirely. Nevertheless, competitive hydrogenation of the 2-methoxyphenyl ring can occur (≤15%), particularly at elevated pressures (>20 bar). Fmoc group stability under basic conditions enables sequential alkylation but necessitates piperidine deprotection, which may degrade the phenoxy methyl ether via nucleophilic attack. Recent studies highlight the utility of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, removable with 2% hydrazine in ethanol, which preserves the methoxy functionality and achieves 98% deprotection efficiency without side reactions [7] [8].
Scale-up of 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride synthesis faces significant challenges in maintaining reaction efficiency and product purity during the condensation and salt formation steps. Exothermicity during the O-alkylation reaction necessitates precise temperature control beyond laboratory scale. At pilot-plant levels (>5 kg), the heat of reaction increases adiabatic temperature rise by 35°C/min, requiring jacketed reactors with rapid cooling capacity to prevent thermal degradation of the 2-methoxyphenoxy component [3] [9].
Purification presents another critical scalability bottleneck. Silica gel chromatography, effective for lab-scale purification, becomes prohibitively expensive for large-scale production. Alternative crystallization protocols using isopropanol/water mixtures (4:1 v/v) achieve >99% purity through controlled cooling crystallization (0.5°C/min from 65°C to 5°C), yielding material with low residual solvent content (<300 ppm). Additionally, the hydrochloride salt’s hygroscopicity demands strict humidity control (<10% RH) during packaging and storage to prevent caking, necessitating specialized cold-chain transportation infrastructure for bulk quantities [3] [6]. Economic modeling reveals that despite higher capital investment, continuous flow systems reduce manufacturing costs by 40% through improved heat transfer, reduced solvent volumes, and minimized intermediate isolation steps [7].
Table 3: Optimization Strategies for Large-Scale Production
Process Challenge | Laboratory Solution | Scale-Up Adaptation | Outcome Improvement |
---|---|---|---|
Exothermic Alkylation | Ice-bath cooling | Jacketed reactor with cryogenic cooling | Prevents thermal degradation (>99% purity) |
Intermediate Purification | Silica chromatography | Crystallization (IPA/H₂O) | Reduces solvent use by 85% |
Salt Hygroscopicity | Desiccator storage | Cold-chain transportation packaging | Maintains flowability (RH <10%) |
Process Economics | Batch processing | Continuous flow system | 40% cost reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7